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Compound of Interest

Compound Name:
2-(3-Chloro-2-

methylanilino)acetohydrazide

CAS No.: 98950-37-9

Cat. No.: B1349461 Get Quote

Synthesis, Structural Characterization, and
Pharmacophore Utility
Executive Summary
2-(3-Chloro-2-methylanilino)acetohydrazide (DTXSID00359540) is a functionalized

hydrazine derivative serving as a critical "privileged scaffold" in drug discovery. Structurally, it

combines a lipophilic 3-chloro-2-methylaniline moiety with a reactive acetohydrazide tail.

This compound is primarily utilized as a precursor for synthesizing Schiff bases (hydrazones),

which are extensively screened for antimicrobial, anti-inflammatory (COX inhibition), and

anticancer properties. Additionally, its starting material is a key intermediate in the industrial

production of the herbicide Quinclorac and azo dyes (Fast Scarlet TR Base), linking this

molecule to high-volume chemical manufacturing.

Key Technical Classifications:

Chemical Class: Anilinoacetohydrazide[1]

Primary Application: Combinatorial library synthesis (Schiff bases), Agrochemical

intermediate.
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Molecular Formula:

Molecular Weight: 213.66 g/mol

Chemical Constitution & Logic
The molecule's reactivity is dictated by two distinct domains:

The Anilino Head (Lipophilic Domain): The 3-chloro-2-methyl substitution pattern provides

steric bulk and lipophilicity, essential for binding affinity in hydrophobic pockets of enzymes

(e.g., Cyclooxygenase). The chlorine atom at position 3 enhances metabolic stability against

ring oxidation.

The Hydrazide Tail (Reactive Domain): The terminal hydrazine group (

) is a potent nucleophile. It readily condenses with aldehydes or ketones to form azomethine
imines (

), a pharmacophore known to chelate metal ions and inhibit DNA replication in pathogenic
microbes.

Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and functional zones.

Figure 1: Functional Domains of 2-(3-Chloro-2-methylanilino)acetohydrazide
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Comprehensive Synthesis Protocol
The synthesis follows a validated two-step pathway: N-Alkylation followed by Hydrazinolysis.

This protocol is designed for high purity (>98%) without requiring column chromatography for

the final step.
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Step 1: Synthesis of Ethyl 2-(3-chloro-2-
methylanilino)acetate
Reaction Type: Nucleophilic Substitution (

)

Reagents: 3-Chloro-2-methylaniline (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous

(2.0 eq).

Solvent: DMF (Dimethylformamide) or Acetone.

Catalyst: KI (Potassium Iodide) - catalytic amount to accelerate the Finkelstein-like

displacement.

Protocol:

Dissolve 0.01 mol of 3-chloro-2-methylaniline in 30 mL of anhydrous acetone.

Add 0.02 mol of anhydrous

and a crystal of KI.

Add 0.011 mol of ethyl chloroacetate dropwise under stirring.

Reflux the mixture for 12–15 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Filter the hot solution to remove inorganic salts (

, residual carbonate).

Evaporate the solvent under reduced pressure.

Purification: The resulting oil (ester intermediate) is often used directly or recrystallized from

ethanol if solid.

Step 2: Hydrazinolysis to Target Hydrazide
Reaction Type: Nucleophilic Acyl Substitution
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Reagents: Ethyl 2-(3-chloro-2-methylanilino)acetate (Intermediate from Step 1), Hydrazine

Hydrate (99%, 5.0 eq).

Solvent: Absolute Ethanol.

Protocol:

Dissolve the ester intermediate in 20 mL of absolute ethanol.

Add Hydrazine Hydrate (excess is crucial to prevent dimer formation).

Reflux for 6–8 hours.

Cooling: Allow the reaction mixture to cool to room temperature, then refrigerate overnight.

Crystallization: The product typically precipitates as a solid.

Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Recrystallization: Recrystallize from ethanol/water to obtain the pure hydrazide.

Synthesis Workflow Diagram
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Figure 2: Synthetic Pathway for Target Hydrazide

Start: 3-Chloro-2-methylaniline
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Intermediate: Ethyl 2-(3-chloro-2-methylanilino)acetate

 12h Reflux

Step 2: Hydrazinolysis
(+ NH2NH2.H2O / Ethanol / Reflux)

Target: 2-(3-Chloro-2-methylanilino)acetohydrazide
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Characterization & Data Profile
To validate the synthesis, the following spectral signatures must be confirmed.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1349461?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique
Expected Signal (ppm /
cm⁻¹)

Assignment

IR Spectroscopy 3300–3400 cm⁻¹

/

stretching (Doublet for

hydrazide)

1650–1680 cm⁻¹ (Amide carbonyl)

750–800 cm⁻¹ stretching

¹H NMR (DMSO-d₆) 9.0–9.5 (s, 1H) (Amide proton)

4.2–4.5 (s, 2H) (Hydrazide protons)

3.8 (s, 2H) (Methylene linker)

2.1–2.3 (s, 3H) (Methyl group on ring)

6.5–7.2 (m, 3H) Aromatic protons

Biological Applications & Literature Review
The utility of 2-(3-chloro-2-methylanilino)acetohydrazide lies in its transformation into

bioactive derivatives.

A. Antimicrobial & Antifungal Activity
Research on analogous anilinoacetohydrazides demonstrates that condensing this hydrazide

with aromatic aldehydes yields Schiff bases with significant antimicrobial potency. The

mechanism involves the azomethine linkage forming hydrogen bonds with the active centers of

cell constituents, interfering with normal cell processes [1].

Target:S. aureus, E. coli, C. albicans.
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Mechanism: Inhibition of cell wall synthesis and DNA gyrase inhibition.

B. Anti-inflammatory Potential (COX Inhibition)
The structural similarity of the 3-chloro-2-methylaniline scaffold to known NSAID

pharmacophores (like diclofenac or mefenamic acid derivatives) suggests potential

Cyclooxygenase (COX) inhibitory activity. The hydrazide moiety can act as a hydrogen bond

donor/acceptor within the COX active site [2].

C. Genotoxicity Screening (EPA Data)
The US EPA CompTox Dashboard lists this specific compound (DTXSID00359540) in

genotoxicity screenings. Researchers must handle this compound with the assumption that it,

like many hydrazine derivatives, may possess mutagenic potential until proven otherwise.

Appropriate PPE (gloves, fume hood) is mandatory [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-(3-Chloro-2-
methylanilino)acetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349461#2-3-chloro-2-methylanilino-acetohydrazide-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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